2-Pyridinamine, 5-chloro-N,6-dimethyl-
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Overview
Description
2-Pyridinamine, 5-chloro-N,6-dimethyl- is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a chlorine atom at the 5-position, and two methyl groups at the N and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 5-chloro-N,6-dimethyl- typically involves the chlorination of 2-aminopyridine followed by methylation. One common method is to react 2-aminopyridine with a chlorinating agent such as iron(III) chloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-2-aminopyridine is then subjected to methylation using methyl iodide or dimethyl sulfate under basic conditions to obtain the final product .
Industrial Production Methods
On an industrial scale, the production of 2-Pyridinamine, 5-chloro-N,6-dimethyl- can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 5-chloro-N,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to 2,5-diaminopyridine derivatives.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Pyridinamine, 5-chloro-N,6-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 5-chloro-N,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine, N,N-dimethyl-: Similar structure but lacks the chlorine atom at the 5-position.
2-Pyridinamine, 5-chloro-: Similar structure but lacks the methyl groups at the N and 6 positions.
2-Pyridinamine, 4,6-dimethyl-: Similar structure but lacks the chlorine atom at the 5-position
Uniqueness
2-Pyridinamine, 5-chloro-N,6-dimethyl- is unique due to the combination of the chlorine atom and the methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
1256824-50-6 |
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Molecular Formula |
C7H9ClN2 |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
5-chloro-N,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-5-6(8)3-4-7(9-2)10-5/h3-4H,1-2H3,(H,9,10) |
InChI Key |
HKYSQTYYXRNCRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC)Cl |
Origin of Product |
United States |
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